
a-993610
Overview
Description
TRPV1 receptors are integral to pain transduction, as they are activated by capsaicin, heat, and inflammatory mediators . Preclinical studies highlight A-993610’s ability to inhibit capsaicin-induced responses, such as dural vasodilation, with in vitro pIC50 values comparable to other TRPV1 antagonists (e.g., ~7.5–8.0) .
Preparation Methods
The preparation of A-993610 involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
A-993610 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
A-993610 has been extensively studied for its scientific research applications. In chemistry, it is used as a tool compound to study the TRPV1 receptor and its role in pain perception and inflammation. In biology and medicine, this compound is investigated for its potential therapeutic applications in treating chronic pain and inflammatory conditions. Additionally, it has been used in various in vitro and in vivo studies to understand the molecular mechanisms underlying TRPV1 receptor antagonism .
Mechanism of Action
The mechanism of action of A-993610 involves its selective antagonism of the TRPV1 receptor. By binding to the TRPV1 receptor, this compound inhibits its activation, thereby reducing the perception of pain and inflammation. The molecular targets of this compound include the TRPV1 receptor and associated signaling pathways involved in pain and inflammation .
Comparison with Similar Compounds
Structural and Functional Similarities
A-993610 belongs to a class of small-molecule TRPV1 antagonists, sharing structural motifs (e.g., aryl sulfonamide groups) and mechanistic targets with compounds like JNJ-38893777, JNJ-17203212, and SB-705496. These antagonists compete for the capsaicin-binding site on TRPV1, blocking calcium influx and subsequent nociceptive signaling .
In Vitro and In Vivo Efficacy
Key Observations:
- This compound vs. JNJ Compounds : The JNJ series demonstrates superior pharmacokinetics (longer half-life, higher bioavailability) and consistent efficacy in preclinical migraine models, likely due to enhanced CNS penetration . This compound’s failure in CSD and neurogenic models contrasts sharply with JNJ compounds’ success, suggesting divergent mechanisms beyond TRPV1 blockade (e.g., CGRP modulation) .
- This compound vs. SB-705498: Both compounds show mixed results, but SB-705498’s failure in clinical trials underscores the challenge of translating TRPV1 antagonism to humans.
Pharmacokinetic and Clinical Limitations
- This compound: No published data on absorption, distribution, or metabolism, raising concerns about its suitability for systemic use .
- JNJ Compounds : Favorable pharmacokinetics (e.g., 7.4 h half-life) support sustained target engagement, critical for migraine prophylaxis .
- SB-705498 : Short half-life (3.1 h) and moderate bioavailability may explain its clinical inefficacy despite preclinical promise .
Critical Analysis of Conflicting Evidence
- Mechanistic Divergence : this compound’s efficacy in chronic pain models (e.g., reversing tactile hypersensitivity in SNL/CCI rats ) contrasts with its failure in migraine studies. This may reflect differences in TRPV1’s role across pain types or model-specific confounding factors (e.g., mechanical vs. inflammatory triggers) .
- Clinical Relevance : The discrepancy between this compound’s in vitro potency and in vivo inefficacy highlights the importance of pharmacokinetic profiling, an oversight in early TRPV1 antagonist development .
Biological Activity
A-993610 is a compound known for its role as a TRPV1 (transient receptor potential vanilloid 1) receptor antagonist. This receptor is implicated in various physiological processes, including pain perception and inflammatory responses. The biological activity of this compound has been evaluated through several studies, focusing on its efficacy in blocking TRPV1-mediated responses, particularly in models related to migraine and pain.
This compound functions by inhibiting the TRPV1 receptor, which is activated by capsaicin and is involved in nociception (the sensory perception of pain). By blocking this receptor, this compound aims to reduce pain signaling pathways that are often upregulated during inflammatory conditions.
Efficacy in Animal Models
Research has shown that this compound was tested in various animal models to assess its effectiveness against migraine and other pain-related conditions. In a study comparing this compound with other TRPV1 antagonists, it was found to be ineffective in reducing trigeminal activation and preventing the release of CGRP (calcitonin gene-related peptide), which is a marker associated with migraine attacks . The results indicated that while this compound could block capsaicin-induced responses in vitro, its effectiveness in vivo was limited.
Structure-Activity Relationship
The structure-activity relationship (SAR) studies surrounding this compound have provided insights into its pharmacological profile. A dataset from a larger analysis of TRPV1 antagonists revealed that this compound shares structural similarities with other compounds that exhibit varying degrees of activity against the TRPV1 receptor. The IC50 values for active compounds ranged significantly, indicating that while some compounds were potent antagonists, this compound did not achieve similar levels of efficacy .
Case Study Analysis
In-depth case studies have been conducted to evaluate the clinical implications of using this compound as a therapeutic agent for migraine treatment. One notable case study focused on the lack of efficacy observed in clinical trials involving this compound, leading to early termination due to insufficient evidence supporting its effectiveness . This highlights the challenges faced when translating findings from preclinical models to human applications.
Data Summary
The following table summarizes key findings from studies involving this compound:
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying A-993610?
A robust research question should align with the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Timeframe) to ensure specificity. For example:
- "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell line/organism] (population) compared to [control compound] (comparison) under [experimental conditions] (timeframe)?"
Prioritize clarity, feasibility, and relevance to gaps in the literature. Use systematic reviews to refine hypotheses and avoid vague terms like "study" or "analyze" .
Q. What methodologies are suitable for primary data collection in this compound experiments?
- Quantitative approaches : Use HPLC or LC-MS for purity analysis, dose-response assays (e.g., IC50 determination), and kinetic studies.
- Qualitative approaches : Employ ethnographic observation for behavioral studies in model organisms or thematic analysis of transcriptional data.
Ensure instrument calibration and include negative/positive controls to validate results .
Q. How to conduct a rigorous literature review for this compound research?
- Step 1 : Use databases like PubMed and SciFinder with keywords "this compound," "mechanism of action," and "synthesis pathways."
- Step 2 : Filter studies by publication date (last 10 years) and impact factor (>3.0 journals).
- Step 3 : Map contradictions (e.g., conflicting toxicity reports) and identify understudied areas (e.g., long-term stability).
- Step 4 : Cite primary sources (original studies) over reviews for critical analysis .
Advanced Research Questions
Q. How to resolve contradictions in this compound datasets (e.g., efficacy vs. toxicity)?
Adopt a multi-method triangulation approach :
Statistical reconciliation : Apply ANOVA or Bayesian modeling to assess variability across experimental conditions .
Contextual analysis : Compare study parameters (e.g., dosage ranges, solvent systems) to identify confounding variables.
Replication : Repeat key experiments under standardized protocols to isolate discrepancies.
Document limitations in raw data accessibility or instrumentation sensitivity .
Q. How to integrate theoretical frameworks into this compound experimental design?
Link hypotheses to established theories (e.g., structure-activity relationships or pharmacokinetic models). Example workflow:
Define the framework : Use molecular docking simulations to predict this compound’s binding affinity.
Operationalize variables : Measure IC50 values against theoretical predictions.
Validate alignment : Statistically compare empirical data with model outputs using R² or chi-square tests.
This ensures methodological coherence and strengthens interpretability .
Q. What strategies optimize experimental reproducibility for this compound studies?
- Pre-registration : Document protocols on platforms like Open Science Framework.
- Standardization : Use SOPs for cell culture conditions, solvent preparation, and instrumentation settings.
- Blinding : Implement double-blind data analysis to reduce bias.
- Data transparency : Publish raw datasets and code repositories alongside findings .
Q. How to address ethical challenges in this compound research involving human/animal subjects?
- Risk mitigation : Pre-test compounds in vitro before in vivo trials.
- Informed consent : Disclose potential side effects in human studies using non-technical language.
- Ethics board compliance : Adhere to NIH or institutional guidelines for humane endpoints in animal trials.
Include contingency plans for adverse events in the research proposal .
Q. Methodological Tables
Table 1. Common Experimental Designs for this compound Studies
Design Type | Application | Example Use Case |
---|---|---|
Dose-response | Efficacy/toxicity profiling | IC50 determination in cancer cells |
Longitudinal | Stability studies | Degradation analysis over 6 months |
Case-control | Comparative efficacy | This compound vs. standard chemotherapy |
Cross-sectional | Biomarker association | Metabolite levels in treated tissues |
Table 2. Data Analysis Tools for Contradiction Resolution
Q. Key Considerations
Properties
Molecular Formula |
C19H17ClF3N3O |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17ClF3N3O/c1-12-11-26(17-16(20)3-2-9-24-17)10-8-15(12)18(27)25-14-6-4-13(5-7-14)19(21,22)23/h2-9,12H,10-11H2,1H3,(H,25,27)/t12-/m1/s1 |
InChI Key |
IYXRQYVHUISAIP-GFCCVEGCSA-N |
SMILES |
CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |
Isomeric SMILES |
C[C@@H]1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |
Canonical SMILES |
CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |
Synonyms |
(S)-1-(3-Chloropyridin-2-yl)-3-methyl-N-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine- 4-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.